molecular formula C24H27FN2O3 B2967991 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-84-9

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2967991
CAS No.: 850905-84-9
M. Wt: 410.489
InChI Key: ODYMDPXGJOWTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the potential of structurally related compounds in antibacterial applications. For instance, a study on novel antibacterial agents based on the quinolone structure revealed significant potency against both Gram-positive and Gram-negative bacteria. The study highlights the importance of specific structural modifications for enhanced antibacterial activity, indicating that similar compounds could be designed for effective antibacterial treatments (Kuramoto et al., 2003).

Neurokinin-1 Receptor Antagonism

Another application area is in the development of neurokinin-1 (NK1) receptor antagonists, with potential implications for treating emesis and depression. A study described the synthesis and evaluation of a compound exhibiting high affinity and oral activity as an h-NK1 receptor antagonist. This highlights the potential for similar compounds to be used in the development of treatments for conditions mediated by NK1 receptors (Harrison et al., 2001).

Anticancer Properties

Compounds with a 2-oxoquinoline structure, similar to the one , have been explored for their anticancer properties. A study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. This suggests that structurally related compounds could be investigated for their potential as anticancer agents (Fang et al., 2016).

Anti-Inflammatory and Analgesic Activities

Research into N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivatives, which share structural similarities, has shown significant anti-inflammatory and local analgesic activity in rodent models. Such studies indicate the therapeutic potential of related compounds in treating inflammation and pain (Hall et al., 1990).

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMDPXGJOWTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.